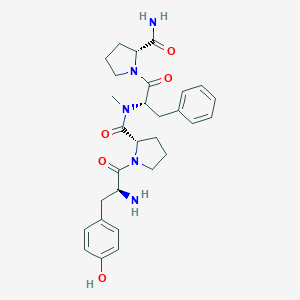

3-N-Me-Phe-morphiceptin

概要

説明

準備方法

PL017の合成には、モルフィセプチンペプチド構造にN-メチルフェニルアラニンを組み込むことが含まれます。合成経路には通常、以下のステップが含まれます。

ペプチド合成: ペプチド鎖は、固相ペプチド合成(SPPS)技術を用いて合成されます。

N-メチル化: フェニルアラニン残基は、N-メチル化されてN-メチルフェニルアラニンになります。

カップリング: 次に、N-メチルフェニルアラニンがモルフィセプチンペプチド鎖に結合されます。

化学反応の分析

PL017は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、特にフェノール性ヒドロキシル基で、酸化反応を受けやすいです。

還元: 還元反応は、ペプチド鎖内のアミド結合で起こることがあります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの置換試薬があります。 これらの反応から生成される主な生成物には、PL017の酸化、還元、または置換誘導体が含まれます .

科学研究への応用

PL017は、次のような幅広い科学研究への応用があります。

化学: オピオイドペプチドの構造活性相関を研究するためのモデル化合物として使用されます。

生物学: PL017は、さまざまな生理学的プロセスに対するμオピオイド受容体アゴニストの生物学的効果を調査するために使用されます。

医学: この化合物は、疼痛管理における潜在的な治療的応用と、鎮痛剤としての応用について研究されています。

科学的研究の応用

PL017 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the structure-activity relationships of opioid peptides.

Biology: PL017 is used to investigate the biological effects of μ opioid receptor agonists on various physiological processes.

Medicine: The compound is studied for its potential therapeutic applications in pain management and as an analgesic agent.

Industry: PL017 is used in the development of new opioid receptor agonists for pharmaceutical research

作用機序

PL017は、中枢神経系のμオピオイド受容体に選択的に結合することによって効果を発揮します。この結合は、神経伝達物質の放出を阻害し、鎮痛作用などの生理学的効果をもたらします。 PL017の分子標的はμオピオイド受容体であり、関与する経路は主に疼痛シグナル伝達の阻害に関連しています .

類似の化合物との比較

PL017は、μオピオイド受容体アゴニストとして、高い選択性と効力を有する点でユニークです。類似の化合物には次のようなものがあります。

モルヒネ: より幅広い受容体プロファイルを持つ、よく知られたオピオイド鎮痛剤です。

DAMGO: μオピオイド受容体に高い選択性を示す合成ペプチドです。

これらの化合物と比較して、PL017は、μオピオイド受容体媒介効果を研究するための、より選択的で強力な選択肢を提供します。

類似化合物との比較

PL017 is unique in its high selectivity and potency as a μ opioid receptor agonist. Similar compounds include:

Morphine: A well-known opioid analgesic with a broader receptor profile.

DAMGO: A synthetic peptide with high selectivity for μ opioid receptors.

DALDA: Another synthetic peptide with potent μ opioid receptor agonist activity

Compared to these compounds, PL017 offers a more selective and potent option for studying μ opioid receptor-mediated effects.

生物活性

3-N-Me-Phe-morphiceptin, also known as PL-017, is a potent and selective agonist for the μ-opioid receptor (μOR), which plays a critical role in pain modulation and various physiological processes. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is derived from morphiceptin, with the addition of an N-methylphenylalanine residue at the third position.

- CAS Number : 83397-56-2

- Molecular Formula : C19H26N4O4S

This compound primarily acts by binding to μ-opioid receptors, leading to a cascade of intracellular events:

- Binding Affinity : The compound exhibits a binding affinity with an IC50 value of approximately 5.5 nM for μORs, indicating its potency as an agonist .

- G Protein Coupling : Upon binding, it activates G protein-coupled signaling pathways, notably inhibiting adenylate cyclase activity and reducing intracellular cAMP levels, which is crucial for its analgesic effects .

Analgesic Activity

The analgesic properties of this compound have been extensively studied:

- Duration of Effect : In experimental models, particularly in rats, the analgesic effects can last up to 4 hours post-administration .

- Comparison with Other Opioids : It has been shown that this compound has a more prolonged effect compared to traditional opioids like morphine, making it a candidate for further therapeutic exploration .

Cellular Effects

The compound has demonstrated significant effects on various cell types:

- Inhibition of cAMP Production : In human embryonic kidney (HEK293) cells, it effectively inhibits forskolin-stimulated cAMP production, showcasing its role in modulating cellular signaling pathways .

- Impact on Neuronal Cells : Studies indicate that it may influence neuronal excitability and neurotransmitter release through its action on μORs .

Table 1: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : The compound is rapidly absorbed following administration and exhibits a favorable distribution profile across tissues.

- Metabolism : It undergoes metabolic processes that may affect its efficacy and duration of action. However, specific metabolic pathways remain to be fully elucidated.

Potential Therapeutic Applications

Given its potent analgesic properties and selective action on μ-opioid receptors, this compound holds promise for several therapeutic applications:

- Pain Management : Its prolonged analgesic effects could make it suitable for chronic pain conditions where traditional opioids may fail or lead to tolerance.

- Research Tool : As a model compound in opioid research, it aids in understanding structure-activity relationships among opioid peptides and developing new analgesics with fewer side effects .

特性

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKBYSTWCHUQOK-NDBXHCKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003384 | |

| Record name | Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83397-56-2 | |

| Record name | Morphiceptin, N-Me-phe(3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083397562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosyl-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-1-oxo-3-phenylpropan-2-yl)-N-methylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。